Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C11H18N2O3/c1-5-16-10(14)6-9-8(4)12-13(7(2)3)11(9)15/h7,12H,5-6H2,1-4H3 |
InChI Key |
YVNVSLMRFIVUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Overview of Pyrazole Synthesis
Pyrazoles are five-membered nitrogen-containing heterocycles with significant biological and pharmaceutical importance. The synthesis of pyrazole derivatives generally follows three main strategies:
- Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones
- Dipolar cycloadditions
- Multicomponent reactions
Among these, cyclocondensation remains the most widely used and efficient method for preparing substituted pyrazoles, including ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate.
Preparation Methods of this compound
Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The most direct and classical approach to synthesize this compound involves the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound, such as ethyl acetoacetate or its analogs.
Reaction Scheme
$$
\text{Hydrazine derivative} + \text{1,3-dicarbonyl compound} \xrightarrow{\text{acid/base catalyst}} \text{Pyrazole derivative}
$$
In this case, isopropyl hydrazine or substituted hydrazines react with ethyl acetoacetate derivatives under controlled temperature and solvent conditions to yield the target pyrazole compound.
Conditions and Catalysts
- Solvents: Ethanol, methanol, or aprotic dipolar solvents like N,N-dimethylacetamide (DMAc)
- Catalysts: Acidic (e.g., HCl) or basic conditions can be employed to facilitate cyclization
- Temperature: Ambient to reflux temperatures (25–80°C)
- Reaction Time: Typically 1–6 hours
Advantages
- High regioselectivity and yields (up to 95%)
- Mild reaction conditions
- Simple work-up procedures
Literature Examples
- Girish et al. demonstrated a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving excellent yields (~95%) and short reaction times.
- Gosselin et al. optimized regioselective synthesis by using aprotic dipolar solvents with acid additives, improving yields and regioselectivity for substituted pyrazoles.
Cyclocondensation Using α,β-Unsaturated Ketones (Vinyl Ketones)
Another method involves the cyclocondensation of hydrazine derivatives with α,β-ethylenic ketones (chalcones or vinyl ketones), forming pyrazolines that can be oxidized to pyrazoles.
Reaction Scheme
$$
\text{Hydrazine derivative} + \alpha,\beta\text{-unsaturated ketone} \xrightarrow{\text{cyclocondensation}} \text{Pyrazoline} \xrightarrow{\text{oxidation}} \text{Pyrazole}
$$
Conditions
- Catalysts: Copper triflate combined with ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate
- Temperature: Ambient to 80°C
- Oxidation: In situ or post-reaction using mild oxidants
Advantages
- One-pot synthesis
- Good yields (around 80%)
- Catalyst recyclability
Literature Examples
Use of Acetylenic Ketones
Cyclocondensation of hydrazines on acetylenic ketones is another route, though it often leads to regioisomeric mixtures.
Notes
- Regioselectivity depends on the nature of hydrazine (methyl or aryl substituted) and reaction conditions.
- Transition-metal-free methods using hypervalent iodine reagents have been developed for trifluoromethylated pyrazoles.
Process Optimization and Industrial Scale Preparation
While specific data on the industrial preparation of this compound is limited, analogous processes for related pyrazole derivatives have been optimized in patents and literature.
Key process parameters include:
- Use of sodium hydrosulfite or other reducing agents for selective transformations
- Control of temperature (0–30°C) to improve selectivity and yield
- Solvent selection (ethyl acetate, acetone, tetrahydrofuran) to optimize solubility and reaction kinetics
- Work-up involving aqueous extractions and crystallization for purification
An example patent (WO2019211868A1) describes improved processes for related pyrazole-containing compounds involving careful control of reaction temperature, solvent extraction, and crystallization steps to achieve high purity and yield.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Conditions | Catalysts/ Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with 1,3-diketones | Hydrazine derivative + ethyl acetoacetate | Ethanol, 25–80°C, 1–6 h | Acid (HCl) or base, nano-ZnO catalyst | Up to 95 | High regioselectivity, green protocols |
| Cyclocondensation with vinyl ketones | Hydrazine + α,β-unsaturated ketone | 25–80°C, 2–5 h | Copper triflate + ionic liquid | ~82 | One-pot synthesis, catalyst recyclable |
| Cyclocondensation with acetylenic ketones | Hydrazine + acetylenic ketone | Ethanol, ambient to reflux | Hypervalent iodine reagent (for trifluoromethylation) | 70 | Regioisomeric mixtures possible |
| Industrial scale process (analogous) | Varied pyrazole precursors | 0–30°C, multiple extraction steps | Sodium hydrosulfite, acetone, ethyl acetate | 70–90 | Optimized for purity and yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives using oxidizing agents like potassium permanganate
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the ester group
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives
Reduction: Formation of 2-[5-methyl-3-hydroxy-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies
Industrial Applications: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolone Derivatives
The pyrazolone scaffold is highly modifiable, with substituents significantly influencing physical, chemical, and biological properties. Key analogs include:
Table 1: Structural and Functional Comparisons
Impact of Substituents on Properties
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to the phenyl group in ’s methyl ester analog. This may improve membrane permeability in biological systems.
- Hydrogen Bonding: The 3-oxo and NH groups in the pyrazolone ring enable hydrogen bonding, influencing crystallinity and solubility.
- Synthetic Utility : Ethyl esters (e.g., target compound) are more stable than methyl esters () under basic conditions, making them preferable in multi-step syntheses .
Physicochemical Data
- Solubility: The target compound’s isopropyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ’s pyrrolidinone derivative).
- Thermal Stability : Complex derivatives like ’s thiazolo-pyrimidine hybrid exhibit higher melting points (>200°C) due to extended conjugation, whereas the target compound’s simpler structure may result in lower thermal stability.
Biological Activity
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
Antibacterial Activity
Pyrazole derivatives are known for their antibacterial properties. This compound has shown effectiveness against various bacterial strains. A study indicated that compounds with similar pyrazole structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Research has highlighted the anticancer potential of pyrazole derivatives. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that related compounds could significantly reduce the viability of cancer cells while sparing normal cells .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazoles are well documented. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Additional Biological Activities
Other reported activities of pyrazole derivatives include:
- Antifungal : Effective against various fungal pathogens.
- Analgesic : Pain-relieving properties were noted in several studies.
- Antioxidant : Capable of scavenging free radicals .
- Neuroprotective : Potential benefits in neurodegenerative diseases due to protective effects on neuronal cells.
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that ethyl derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Cell Lines : In a study involving multiple cancer cell lines (e.g., HeLa, MCF7), ethyl 2-[5-methyl...acetate was found to reduce cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
